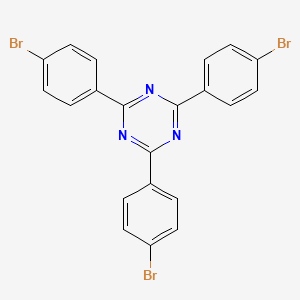

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Descripción general

Descripción

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 4-bromophenyl groups attached to the triazine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine typically involves the cyclotrimerization of nitriles. One common method is the reaction of 4-bromobenzonitrile with a suitable catalyst under controlled conditions. The reaction can be carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other groups.

Cross-Coupling: Palladium catalysts are commonly used in cross-coupling reactions involving this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine.

Aplicaciones Científicas De Investigación

Materials Science

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine serves as a precursor for advanced materials due to its ability to form stable structures. Its applications include:

- Polymer Synthesis : It acts as a building block for creating polymers with specific properties.

- Nanomaterials : The compound is involved in the development of nanostructured materials that exhibit enhanced performance in various applications.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

- Anticancer Agents : Research indicates that this compound can interact with cellular components involved in DNA processes. Its structural similarities to known anticancer agents suggest a potential role in drug design targeting cancer cells.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, highlighting its potential as a lead compound in the development of new antimicrobial drugs .

Organic Synthesis

In organic synthesis, this compound is utilized for:

- Building Complex Molecules : The compound can undergo various reactions such as nucleophilic substitutions and cross-coupling reactions to yield more complex organic structures .

- Diversity-Oriented Synthesis : It has been employed in multicomponent reactions to create libraries of triazine derivatives with diverse functionalities .

Types of Reactions

The compound can participate in several types of chemical reactions:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine atoms can be replaced with other functional groups through nucleophilic substitution. |

| Oxidation and Reduction | Involvement in redox reactions is possible but less common compared to substitutions. |

| Coupling Reactions | Utilized in cross-coupling reactions to synthesize more complex molecules. |

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide | Base-catalyzed conditions |

| Cross-Coupling | Palladium catalysts | Anhydrous solvents |

Anticancer Activity Study

A study published in the Journal of Organic Chemistry investigated the anticancer properties of this compound derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving DNA interaction and inhibition of cell proliferation .

Synthesis of Dendrimers

Research highlighted the use of this compound in synthesizing novel dendrimers with enhanced properties for drug delivery systems. The dendrimers showed improved solubility and bioavailability compared to traditional compounds .

Mecanismo De Acción

The mechanism of action of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s binding affinity to its molecular targets through halogen bonding and other interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine

- 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine

- 2,4,6-Tris(4-iodophenyl)-1,3,5-triazine

Uniqueness

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine and fluorine, which can affect the compound’s physical and chemical properties. This makes it particularly useful in applications where specific interactions, such as halogen bonding, are important.

Actividad Biológica

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H12Br3N3

- Molecular Weight : 546.06 g/mol

- CAS Number : 30363-03-2

- Physical State : Solid at room temperature

The compound is characterized by its triazine core, which is known for various biological activities. The presence of bromine substituents enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. The compound has demonstrated cytotoxic effects against several cancer cell lines.

In Vitro Studies

- Cytotoxicity Assays :

- Mechanisms of Action :

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 1.25 |

| A549 (Lung) | 0.20 |

| HeLa (Cervical) | 1.03 |

Case Studies

Several case studies have explored the biological activity of triazine derivatives similar to this compound:

- Study on Derivatives : A study demonstrated that triazine derivatives had higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The most active compounds were noted to induce apoptosis in cancer cells through ROS generation .

- In Vivo Studies : In vivo models using zebrafish showed that certain triazine derivatives did not exhibit toxicity while effectively inhibiting tumor growth .

Safety and Toxicity

While the compound shows promise as an anticancer agent, it is important to consider its safety profile:

Propiedades

IUPAC Name |

2,4,6-tris(4-bromophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYVDGDZBNQVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275256 | |

| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30363-03-2 | |

| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine interesting for materials science?

A: This molecule, often abbreviated as TBPT, exhibits a unique ability to self-assemble into ordered structures on surfaces like graphite and graphene. [, ] This self-assembly is driven by a combination of halogen bonding, hydrogen bonding, and molecule-substrate interactions. [] This property makes TBPT a promising candidate for building blocks in supramolecular chemistry and nanotechnology, particularly in the development of two-dimensional materials.

Q2: What role do halogens play in the self-assembly of TBPT?

A: Halogen bonds, specifically bromine···bromine interactions, contribute to the stability of 2D supramolecular assemblies formed by TBPT. [] Comparing TBPT to its iodine-containing counterpart (TIPT) reveals that while the substrate has a stronger influence overall, the halogen's nature also impacts the final structure. []

Q3: Can TBPT be used to create porous materials?

A: Yes, TBPT has been successfully employed in the synthesis of luminescent microporous organic polymers (LMOPs). [] This is achieved through a palladium-catalyzed Suzuki-Heck cascade coupling reaction with other aromatic halides. [] These LMOPs exhibit promising properties for applications in gas storage, separation, and sensing. []

Q4: Has the structure of TBPT during on-surface synthesis been studied in detail?

A: Yes, researchers have utilized Normal-Incidence X-ray Standing Wave (NIXSW) analysis to investigate the adsorption heights and molecular conformations of TBPT during different stages of on-surface synthesis on Ag(111). [] This technique, alongside Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS), provided valuable insights into the molecular deformations influenced by surface interactions. []

Q5: Beyond self-assembly, what other applications has TBPT been investigated for?

A: TBPT serves as a precursor for synthesizing covalent organic frameworks (COFs) with triazine and boroxine linkages. [] This is achieved by converting TBPT to its corresponding triboronic acid, followed by dehydrative condensation reactions. [] These hybrid COFs demonstrate high porosity, impressive nitrogen uptake, and excellent thermal stability, making them attractive for gas storage and separation. []

Q6: Are there analytical techniques available to characterize and quantify TBPT?

A: While specific details on analytical methods haven't been extensively discussed in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are commonly used to characterize TBPT and its derivatives. [, ] Additionally, gas adsorption measurements provide information about the porous properties of materials derived from TBPT. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.